Cas no 2279306-55-5 (2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide)

2-Chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a substituted pyrrolidinone scaffold. This structure imparts reactivity suitable for further synthetic modifications, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the 1-methyl-5-oxopyrrolidin-3-yl group enhances its potential as a precursor for bioactive molecules, particularly in the development of neuroactive or enzyme-targeting compounds. Its chloroacetamide functionality allows for nucleophilic substitution reactions, enabling versatile derivatization. The compound's well-defined molecular architecture ensures consistent performance in synthetic applications, supporting its use in medicinal chemistry and drug discovery pipelines. Proper handling and storage are recommended due to its reactive chloro group.
2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide structure
2279306-55-5 structure
Product Name:2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide
CAS No:2279306-55-5
MF:C9H15ClN2O2
MW:218.680601358414
CID:5415179
PubChem ID:146109279
Update Time:2025-06-23

2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide
    • 2279306-55-5
    • EN300-2394577
    • Z2873202931
    • 2-Chloro-N-[2-(1-methyl-5-oxo-3-pyrrolidinyl)ethyl]acetamide
    • 2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide
    • Inchi: 1S/C9H15ClN2O2/c1-12-6-7(4-9(12)14)2-3-11-8(13)5-10/h7H,2-6H2,1H3,(H,11,13)
    • InChI Key: HIKICZQZMPJJCS-UHFFFAOYSA-N
    • SMILES: C(NCCC1CC(=O)N(C)C1)(=O)CCl

Computed Properties

  • Exact Mass: 218.0822054g/mol
  • Monoisotopic Mass: 218.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 49.4Ų

2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide Pricemore >>

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Additional information on 2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide

Compound CAS No. 2279306-55-5: 2-Chloro-N-(2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl)acetamide

The compound with CAS No. 2279306-55-5, commonly referred to as 2-chloro-N-(2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl)acetamide, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorinated acetyl group attached to an ethylamine moiety, further connected to a substituted pyrrolidone ring. The presence of the pyrrolidone ring, specifically the 1-methyl-5-oxopyrrolidine group, imparts distinctive chemical properties that make this compound versatile in both synthetic and applied chemistry.

Recent advancements in chemical synthesis have enabled the precise control of the stereochemistry and functional groups in such compounds. For instance, researchers have explored the use of enzymatic catalysis to synthesize derivatives of 2-chloro-N-(2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl)acetamide, which exhibit enhanced stability and bioavailability. These findings have opened new avenues for its application in drug delivery systems and biotechnological processes.

In terms of biological activity, studies have demonstrated that 2-chloro-N-(2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl)acetamide exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for therapeutic interventions. For example, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. This compound's selectivity and efficacy in targeting HDACs suggest potential applications in developing novel anticancer agents.

Moreover, the structural flexibility of this compound allows for extensive modifications to tailor its properties for specific applications. For instance, substituting the chlorine atom with other halogens or introducing additional functional groups can significantly alter its reactivity and pharmacokinetic profile. Such modifications are currently being explored in collaborative research projects between academic institutions and pharmaceutical companies.

From a synthetic perspective, the preparation of 2-chloro-N-(2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl)acetamide involves a multi-step process that typically begins with the synthesis of the pyrrolidone ring. This is followed by nucleophilic substitution reactions to introduce the chloroacetyl group and subsequent purification steps to ensure high purity. Recent innovations in catalytic methods have significantly improved the yield and efficiency of these reactions, making large-scale production more feasible.

In conclusion, CAS No. 2279306-55-5 represents a cutting-edge compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic and biological research, positions it as a key player in the development of innovative chemical products and therapeutic agents.

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